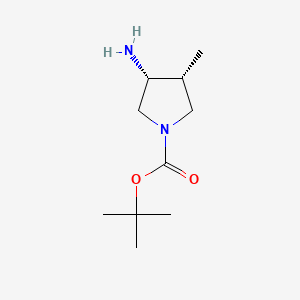

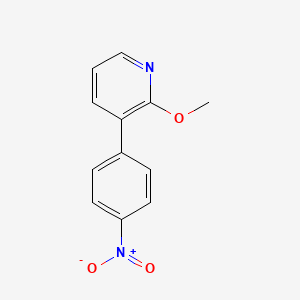

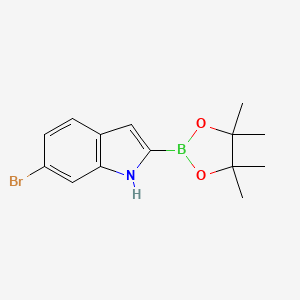

![molecular formula C7H8N4 B577490 7-甲基-[1,2,4]三唑并[1,5-a]吡啶-2-胺 CAS No. 1239648-57-7](/img/structure/B577490.png)

7-甲基-[1,2,4]三唑并[1,5-a]吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.169. The purity is usually 95%.

BenchChem offers high-quality 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

DNA 依赖性蛋白激酶 (DNA-PK) 抑制

化合物 AZD7648,一种 7-甲基-[1,2,4]三唑并[1,5-a]吡啶-2-胺 的衍生物,是一种有效的和选择性的 DNA-PK 抑制剂。 DNA-PK 在 DNA 修复过程中起着至关重要的作用,抑制它可以使癌细胞对放射治疗或化疗敏感 .

脂肪酸结合蛋白 (FABPs) 作为治疗靶点

FABP4 和 FABP5 是 FABP 同种型中的一部分,已成为血脂异常、冠心病和糖尿病等疾病的潜在治疗靶点。 研究人员正在研究 7-甲基-[1,2,4]三唑并[1,5-a]吡啶-2-胺 衍生物是否可以调节 FABP 的活性 .

抗癌细胞增殖活性

体外研究已评估了 7-甲基-[1,2,4]三唑并[1,5-a]吡啶-2-胺 的各种衍生物对人癌细胞的抗增殖活性。 这些研究为它们作为抗癌剂的潜力提供了见解 .

微波介导合成 1,2,4-三唑并[1,5-a]吡啶

研究人员已经开发出一种环保的方法,在微波条件下合成 1,2,4-三唑并[1,5-a]吡啶,包括我们感兴趣的化合物。 这种有效的方法避免了对催化剂和添加剂的需求 .

作用机制

Target of Action

The primary target of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is the DNA-dependent protein kinase (DNA-PK) . DNA-PK is a key component within the DNA damage response, as it is responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .

Mode of Action

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine acts as an inhibitor of DNA-PK . It binds to the catalytic subunit of DNA-PK (DNA-PKcs), inhibiting its activity . This inhibition disrupts the DNA repair process, leading to an accumulation of DNA damage in the cells .

Biochemical Pathways

The compound’s action primarily affects the DNA damage response pathway . By inhibiting DNA-PK, it disrupts the non-homologous end joining pathway, a major pathway for repairing double-strand breaks in DNA . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on this pathway for survival .

Result of Action

The inhibition of DNA-PK by 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine leads to an accumulation of DNA damage in cells . This can result in cell cycle arrest and apoptosis, particularly in cancer cells . Monotherapy activity in murine xenograft models was observed, and regressions were observed when combined with inducers of DSBs (doxorubicin or irradiation) or PARP inhibition (olaparib) .

生化分析

Biochemical Properties

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has been identified as a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor . DNA-PK is a key component within the DNA damage response, responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining . The interaction between 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine and DNA-PK suggests that this compound may play a significant role in DNA repair processes.

Cellular Effects

In terms of cellular effects, 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine’s inhibition of DNA-PK can influence cell function significantly. By inhibiting DNA-PK, this compound can potentially disrupt the repair of DSBs, leading to genomic instability and cell death

Molecular Mechanism

The molecular mechanism of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves binding to the catalytic subunit of DNA-PK, inhibiting its activity . This prevents DNA-PK from repairing DSBs through the non-homologous end joining pathway, leading to an accumulation of DSBs and, ultimately, cell death .

Metabolic Pathways

Given its role as a DNA-PK inhibitor, it is likely that it interacts with enzymes involved in DNA repair pathways .

属性

IUPAC Name |

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-2-3-11-6(4-5)9-7(8)10-11/h2-4H,1H3,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQWEPOIYVRHLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=NN2C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60712399 |

Source

|

| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239648-57-7 |

Source

|

| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

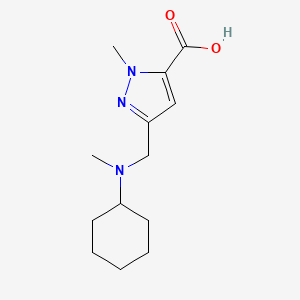

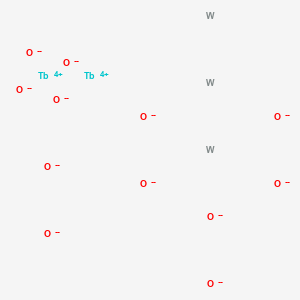

![5H-Naphtho[1,8-bc]thiophene](/img/structure/B577419.png)